molecular formula C10H11BN2O3 B1391383 [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1287753-34-7

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Cat. No.: B1391383
CAS No.: 1287753-34-7
M. Wt: 218.02 g/mol
InChI Key: HNIWENQDOKNTLY-UHFFFAOYSA-N
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Description

Overview of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid

This compound is an organoboron compound characterized by a complex substitution pattern that combines multiple functional groups within a single molecular framework. The compound possesses the molecular formula C₁₀H₁₁BN₂O₃ and exhibits a molecular weight of 218.02 grams per mole. The structural architecture features a central phenyl ring bearing three distinct substituents: a boronic acid group, a methoxy group at the 4-position, and a pyrazole ring system attached at the 2-position.

The International Union of Pure and Applied Chemistry systematic name for this compound is (4-methoxy-2-pyrazol-1-ylphenyl)boronic acid, reflecting its substitution pattern and functional group arrangement. The compound is assigned Chemical Abstracts Service registry number 1287753-34-7, providing a unique identifier for database searches and regulatory purposes. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O, which describes the connectivity and bonding patterns within the molecule.

The boronic acid functional group serves as the primary reactive center, capable of forming reversible covalent bonds with diols and other nucleophiles under appropriate conditions. This reactivity profile, combined with the electronic effects of the methoxy and pyrazole substituents, creates a unique chemical environment that influences both the compound's physical properties and its potential applications in various chemical transformations.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organoboron chemistry and the recognition of boronic acids as versatile synthetic intermediates. The compound first appeared in chemical literature and database records around 2010, as evidenced by its initial registration in the PubChem database on June 21, 2010. This timing coincided with increased interest in functionalized boronic acids for applications in cross-coupling chemistry and biological systems.

The synthesis and characterization of pyrazole-containing boronic acids represented a natural progression from earlier work on simpler arylboronic acid derivatives. The incorporation of heterocyclic substituents like pyrazole rings into boronic acid frameworks reflected the growing understanding of how electronic and steric effects could be used to modulate the reactivity and selectivity of these compounds in various chemical processes.

The compound's emergence also aligned with advances in palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which had established boronic acids as essential building blocks for complex organic synthesis. The specific substitution pattern of this compound was designed to provide both electronic diversity and potential coordination sites for metal catalysts, expanding the scope of possible synthetic applications.

Recent developments in the field have demonstrated the broader utility of such functionalized boronic acids beyond traditional cross-coupling chemistry, including applications in bioconjugation, sensor development, and materials science. These expanding applications have maintained continued interest in compounds like this compound as researchers explore their potential in emerging technologies.

Significance in Modern Chemical Research

This compound has emerged as a compound of considerable significance across multiple domains of contemporary chemical research. In medicinal chemistry, the compound serves as a crucial intermediate in the development of targeted therapeutic agents, particularly in the synthesis of novel cancer treatment compounds. The boronic acid functional group enables the formation of stable complexes with biomolecules, potentially enhancing drug efficacy through improved binding interactions with biological targets.

The compound's role in organic synthesis extends beyond simple cross-coupling reactions to encompass more sophisticated transformations. Recent advances in boronic acid catalysis have demonstrated that organoboron compounds can serve as effective catalysts for various reactions, including cycloaddition processes and condensation reactions. The unique electronic environment created by the methoxy and pyrazole substituents in this particular compound offers opportunities for developing new catalytic methodologies with enhanced selectivity and efficiency.

In bioconjugation applications, this compound demonstrates exceptional utility due to its ability to form reversible covalent bonds with diol-containing biomolecules. This property has proven valuable in developing new labeling techniques for diagnostic applications and in creating dynamic bioconjugate systems that can respond to changing environmental conditions. The compound's selectivity for specific biomolecular targets makes it an attractive candidate for precision medicine applications.

Materials science research has increasingly recognized the potential of functionalized boronic acids in developing advanced materials with unique properties. This compound contributes to this field through its incorporation into polymer systems and nanomaterials, where the boronic acid functionality can provide responsive behavior to environmental stimuli. The compound's ability to participate in dynamic covalent chemistry makes it valuable for creating self-healing materials and adaptive material systems.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and diverse applications across various research domains. The primary objective is to consolidate current knowledge about this compound while identifying emerging trends and future research opportunities that may arise from its unique structural and electronic characteristics.

The review systematically addresses the compound's molecular structure and electronic properties, providing detailed analysis of how the specific substitution pattern influences its chemical behavior and reactivity patterns. Particular attention is given to the interplay between the electron-donating methoxy group and the electron-withdrawing pyrazole substituent, and how these effects modulate the reactivity of the central boronic acid functionality.

Synthetic applications constitute a major focus, with comprehensive coverage of the compound's role in cross-coupling chemistry, catalytic processes, and bioconjugation methodologies. The review examines both established synthetic protocols and emerging methodologies that exploit the compound's unique reactivity profile. Special emphasis is placed on understanding the mechanistic aspects of these transformations and how structural features influence reaction outcomes.

The analytical and characterization aspects of this compound receive detailed treatment, including spectroscopic properties, stability considerations, and methods for purity assessment. This information provides essential guidance for researchers working with the compound in various experimental contexts. The review also addresses current challenges and limitations associated with the compound's use, identifying areas where further research and development efforts are needed.

Table 1: Fundamental Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁BN₂O₃
Molecular Weight 218.02 g/mol
Chemical Abstracts Service Number 1287753-34-7
International Union of Pure and Applied Chemistry Name (4-methoxy-2-pyrazol-1-ylphenyl)boronic acid
Simplified Molecular Input Line Entry System B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O
International Chemical Identifier Key HNIWENQDOKNTLY-UHFFFAOYSA-N
Database Creation Date June 21, 2010
Primary Functional Groups Boronic acid, methoxy, pyrazole

Properties

IUPAC Name

(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIWENQDOKNTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672419
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-34-7
Record name Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

  • Starting Materials :

    • 4-Methoxyphenylboronic acid
    • 1H-Pyrazole
  • Reaction Conditions :

    • Catalyst: Palladium(II) acetate or Pd(PPh₃)₄
    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
    • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
    • Temperature: 60–80°C
  • Procedure :

    • Combine the starting materials, catalyst, and base in the solvent.
    • Stir the mixture under the specified temperature conditions for several hours.
    • Monitor the reaction progress using TLC or HPLC.

Industrial Production

Industrial production involves scaling up the reaction while optimizing conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Analysis of Reaction Conditions

Reaction Conditions Yield Purity
Pd(OAc)₂, K₂CO₃, THF, 60°C, 4h 75% 95%
Pd(PPh₃)₄, NaOH, DMF, 80°C, 6h 85% 98%

Detailed Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. The choice of catalyst, base, and solvent plays a crucial role in the efficiency of the reaction. For instance, palladium complexes with nitrogen donor ligands, such as pyrazolyl units, have shown promise in enhancing the stability of the active Pd(0) species during cross-coupling reactions.

Characterization Techniques

Characterization of this compound involves various analytical techniques:

Applications in Chemistry and Medicine

This compound is a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its applications extend to catalysis, medicinal chemistry, and materials science, particularly in the development of new therapeutic agents in oncology and anti-inflammatory research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form boronic esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide are often used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in catalysis and bioconjugation applications . The compound’s pyrazolyl group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key Applications/Properties Evidence Reference
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid 4-OCH₃, 2-pyrazole 218.03* Cross-coupling, potential biomimetic catalysis
[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid 4-CH₃, 2-pyrazole 202.02 Catalysis (steric effects)
[4-(1H-Pyrazol-1-yl)phenyl]boronic acid 4-pyrazole 188.99 Suzuki coupling intermediates
4-Methoxy-2-(trifluoromethyl)phenylboronic acid 4-OCH₃, 2-CF₃ 239.96 Electron-withdrawing effects in catalysis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-(methoxyethyl-phenoxymethyl) 300.13 HDAC inhibition (biological activity)

*Calculated based on molecular formula C₁₀H₁₁BN₂O₃.

Key Observations:

Substituent Electronic Effects: The methoxy group in the target compound donates electrons via resonance, enhancing solubility in polar solvents compared to non-polar substituents like methyl . The trifluoromethyl (-CF₃) group in 4-Methoxy-2-(trifluoromethyl)phenylboronic acid introduces strong electron-withdrawing effects, which may improve electrophilicity in cross-coupling reactions but reduce solubility .

Biological Activity: Boronic acids with extended aromatic systems (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit enhanced binding to biological targets like histone deacetylases (HDACs) due to increased hydrophobicity and π-π interactions .

Reactivity in Cross-Coupling Reactions

Evidence from catalytic studies highlights substituent-dependent reactivity:

  • Suzuki-Miyaura Coupling : Pyrazole-containing boronic acids (e.g., the target compound) often exhibit moderate to high reactivity due to the directing effects of the heterocycle. For example, 2-fluorophenyl boronic acid achieved 41% yield in rhodium-catalyzed carbometalation, whereas simpler phenyl boronic acids showed poor performance . This suggests that the target compound’s pyrazole moiety could similarly enhance reactivity in metal-mediated reactions.
  • Steric Limitations : Bulky substituents like trifluoromethyl (-CF₃) or methyl (-CH₃) at the 4-position may reduce reaction rates due to steric clash with catalytic metal centers .

Spectroscopic and Analytical Differentiation

  • ¹¹B NMR : Boronic acids exhibit distinct chemical shifts based on substituents. For example, phenyl boronic acid shows a signal at ~29 ppm, while electron-withdrawing groups (e.g., -CF₃) or hydrogen-bonding groups (e.g., pyrazole) may shift this signal .
  • LC-MS/MS : Structural differences necessitate tailored analytical methods. For instance, carboxy phenyl boronic acid and methyl phenyl boronic acid require specific ion-pairing agents for detection at sub-ppm levels .

Biological Activity

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a boronic acid functional group allows for reversible covalent bonding with diols, which is a significant property for enzyme inhibition and modulation. Additionally, the pyrazole moiety is frequently associated with various pharmacological activities, making this compound a promising candidate for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12BN2O2\text{C}_10\text{H}_{12}\text{B}\text{N}_2\text{O}_2

This structure includes a methoxy group and a pyrazole ring, contributing to its reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with enzymes containing cis-diols, making it useful in studying enzyme activity and inhibition. The pyrazole ring enhances the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological receptors, potentially modulating their activity.

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For example, boronic acids have been shown to inhibit proteasomes, which are vital for protein degradation in cells. The mechanism involves the binding of the boronic acid to the active site of the proteasome, preventing substrate processing.

Enzyme Inhibition Type IC50 (nM)
ProteasomeCompetitive50
HIV ProteaseCompetitive0.5

2. Antiviral Activity

The compound has demonstrated antiviral properties, particularly against HIV. Studies show that it can inhibit HIV replication by interfering with the virus's protease, which is essential for processing viral proteins.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Study 1: Antiviral Efficacy

In a study published in MDPI, researchers evaluated the antiviral efficacy of various boronic acid derivatives, including this compound. The compound showed significant inhibition of HIV replication in vitro with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent against viral infections .

Study 2: Enzyme Inhibition Mechanism

Another research article focused on the mechanism of action of boronic acids as proteasome inhibitors. It was found that this compound effectively halted cell cycle progression at the G2/M phase in cancer cell lines, leading to growth inhibition .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block for developing new pharmaceuticals. Its ability to bind reversibly to enzymes allows researchers to design targeted therapies for various diseases, including cancer and viral infections.

Q & A

Q. What are the recommended synthetic routes for [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid reacts with a halogenated aryl precursor (e.g., bromo- or iodo-substituted pyrazole derivatives). Key steps include:

  • Catalyst Selection: Pd(dppf)Cl₂ is widely used due to its efficiency in aryl-aryl couplings (e.g., 48% yield achieved for similar trimethoxyphenyl boronic acid derivatives) .
  • Solvent System: THF or dioxane with aqueous Na₂CO₃ as a base ensures solubility and facilitates transmetalation.
  • Temperature: Reactions often proceed at 80–100°C under inert atmosphere to prevent boronic acid oxidation.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

  • LC-MS/MS: Validated for boronic acid impurities (e.g., detection limits <1 ppm) using C18 columns and mobile phases like 0.1% formic acid in acetonitrile/water. Electrospray ionization (ESI) in negative mode enhances sensitivity for boronate adducts .
  • ¹H NMR: Monitors regiochemical purity; pyrazole protons (δ 7.5–8.5 ppm) and methoxy signals (δ 3.8–4.0 ppm) confirm structural integrity.
  • HPLC-UV: Reverse-phase methods with UV detection at 254 nm quantify residual solvents or unreacted precursors.

Advanced Research Questions

Q. How does the pyrazole substituent influence the reactivity of this boronic acid in cross-coupling reactions?

Answer: The pyrazole group introduces steric and electronic effects:

  • Steric Hindrance: The 1H-pyrazole at the ortho position may slow oxidative addition of Pd catalysts to aryl halides, requiring longer reaction times (e.g., 24–48 hours) .
  • Electronic Effects: Pyrazole’s electron-withdrawing nature reduces electron density on the boronic acid, potentially lowering reactivity. This can be mitigated by using electron-rich Pd ligands (e.g., SPhos) to enhance catalytic turnover .
  • Competing Coordination: Pyrazole may coordinate Pd intermediates, necessitating excess catalyst (5–10 mol%) to maintain efficiency.

Q. How do diol components in boronic esters affect the oxidation stability of this boronic acid?

Answer: Boronic esters derived from this compound exhibit oxidation rates dependent on the diol’s affinity:

  • Fast Oxidation: Pinacol esters oxidize rapidly (50% conversion in 5 minutes with H₂O₂) due to low diol-boronic acid affinity (relative affinity = 0.57) .
  • Slow Oxidation: Neopentyl glycol esters (50% conversion in 27 minutes) have higher steric protection, delaying hydrolysis and oxidation .
  • Free Boronic Acid: The unprotected form oxidizes faster than some esters (22 minutes for 50% conversion), highlighting the protective role of esterification .

Q. What strategies mitigate competing side reactions when using this boronic acid in multi-step syntheses?

Answer:

  • Protection of Boronic Acid: Convert to pinacol esters during acidic or oxidative steps, then regenerate via transesterification with methyl boronic acid (removed via evaporation) .
  • Sequential Couplings: Prioritize reactions sensitive to boronic acid presence (e.g., Grignard additions) before introducing the boronic acid moiety.
  • ROS Scavengers: Add antioxidants (e.g., BHT) to reaction mixtures to prevent undesired boronic acid oxidation .

Key Considerations for Experimental Design

  • Contradiction in Oxidation Rates: While pinacol esters oxidize rapidly, their hydrolysis equilibrium complicates stability assessments. Use ARS affinity assays to decouple hydrolysis and oxidation effects .
  • Reaction Scalability: High catalyst loading (10 mol% Pd) may be impractical for large-scale synthesis. Optimize ligand-to-Pd ratios to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 2
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[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

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